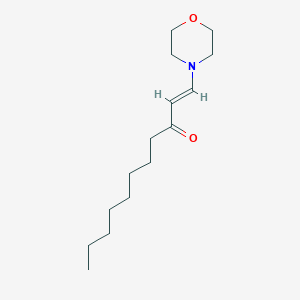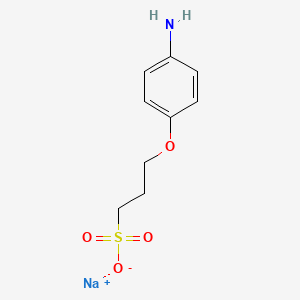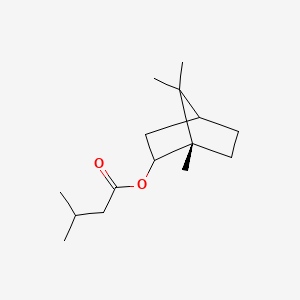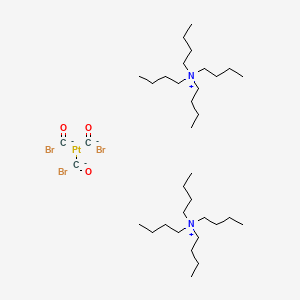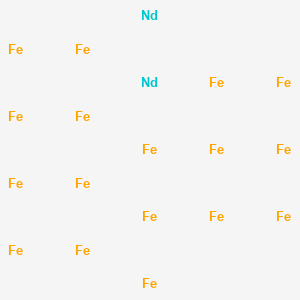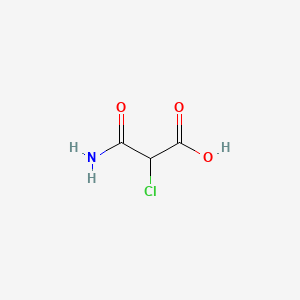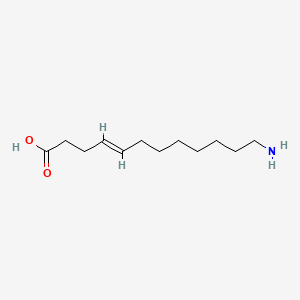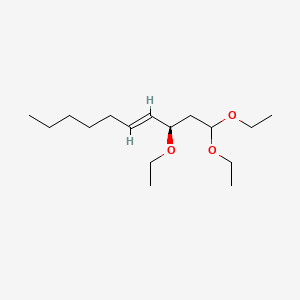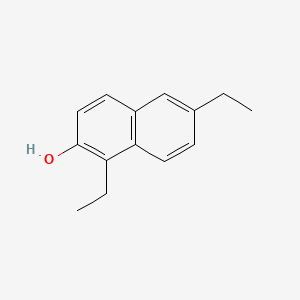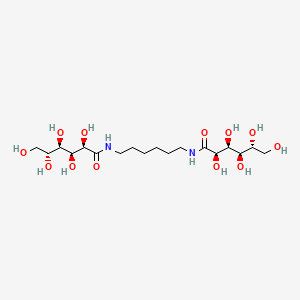
Tris((2-hydroxyethyl)ammonium) citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris((2-hydroxyethyl)ammonium) citrate is a compound that belongs to the class of protic ionic liquids. It is formed by the combination of tris(2-hydroxyethyl)ammonium cations and citrate anions. This compound is known for its potential biodegradability and low toxicity, making it an attractive candidate for various applications in chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris((2-hydroxyethyl)ammonium) citrate can be synthesized by reacting tris(2-hydroxyethyl)amine with citric acid. The reaction typically involves mixing the two reactants in a suitable solvent, such as water or ethanol, and allowing the reaction to proceed at room temperature or slightly elevated temperatures. The product is then isolated by evaporation of the solvent and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is to carry out the reaction in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
Tris((2-hydroxyethyl)ammonium) citrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tris(2-hydroxyethyl)ammonium cation can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under suitable conditions to form the corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Tris((2-hydroxyethyl)ammonium) citrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tris((2-hydroxyethyl)ammonium) citrate involves its ability to disrupt hydrogen-bonding networks and interact with various molecular targets. The hydroxyl groups in the tris(2-hydroxyethyl)ammonium cation can form hydrogen bonds with other molecules, affecting their stability and reactivity. The citrate anion can chelate metal ions, influencing various biochemical and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium hydrogen succinate
- Tris(2-hydroxyethyl)ammonium hydrogen malate
Uniqueness
Tris((2-hydroxyethyl)ammonium) citrate is unique due to its combination of low toxicity, biodegradability, and ability to disrupt hydrogen-bonding networks. This makes it particularly useful in applications where environmental and safety considerations are important .
Propiedades
Número CAS |
21829-50-5 |
|---|---|
Fórmula molecular |
C12H29N3O10 |
Peso molecular |
375.37 g/mol |
Nombre IUPAC |
2-hydroxyethylazanium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3C2H7NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*3-1-2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*4H,1-3H2 |
Clave InChI |
USDOPHAAWSJWLS-UHFFFAOYSA-N |
SMILES canónico |
C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


